molecular formula C11H21N5O B1167881 trienomycin B CAS No. 100662-01-9

trienomycin B

货号: B1167881
CAS 编号: 100662-01-9
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Trienomycin B is a useful research compound. Its molecular formula is C11H21N5O. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Introduction to Trienomycin B

This compound is a member of the ansamycin antibiotic family, produced by the Streptomyces genus. This compound exhibits significant biological activities, particularly in the fields of oncology and antimicrobial research. Its unique structure, characterized by a triene and a trisubstituted benzene moiety, contributes to its potent cytocidal effects against various cancer cell lines.

Table 1: Structural Characteristics of Trienomycins

CompoundStructural FeaturesCytocidal Activity (IC50)
Trienomycin ATriene + 1,3,5-trisubstituted benzene0.005 µg/ml
This compoundTriene + 1,3,5-trisubstituted benzene0.2 µg/ml
Trienomycin CTriene + 1,3,5-trisubstituted benzene0.1 µg/ml

Anticancer Activity

This compound has been extensively studied for its anticancer properties. Research indicates that it exhibits significant cytocidal activity against human cancer cell lines such as HeLa S3 cells. The compound's IC50 value of 0.2 µg/ml demonstrates its potency in inhibiting cancer cell proliferation.

Case Study: Prostate Cancer Treatment

A notable application of this compound is in the treatment of prostate cancer. Studies have shown that it effectively inhibits the growth of prostate cancer cells (PC-3) at low concentrations (IC50 = 0.4 µM). This suggests a strong potential for development as an anticancer agent specifically targeting prostate malignancies .

Antimicrobial Properties

While this compound primarily exhibits anticancer activity, its antimicrobial properties have also been investigated. However, it has shown limited efficacy against various bacteria and fungi, with only weak activity against Piricularia oryzae at high concentrations (1,000 µg/ml) . This highlights the need for further exploration into its potential as an antimicrobial agent.

化学反应分析

Hydrolysis Reactions

Trienomycin B contains ester and amide functional groups, which undergo hydrolysis under specific conditions:

Reaction Type Conditions Products Key Observations
Acid Hydrolysis 6 N HCl, 120°C, 16 hours Alanine, modified ansa chainCleavage of the amide bond linking the alanine side chain to the macrocycle .
Base Hydrolysis Not explicitly reportedLikely ester cleavage productsPredicted based on ester functionalities (IR: 1730 cm⁻¹) ; no experimental data.

The release of alanine under acidic conditions confirms the presence of an acid-labile amide bond. The ester groups remain stable under these conditions, as evidenced by retained IR signals at 1730 cm⁻¹ post-hydrolysis .

Functional Group Transformations

The triene system and hydroxyl groups enable selective modifications:

Triene Reactivity

  • Hydrogenation : Not experimentally reported for this compound, but analogous trienomycins (e.g., trienomycin A) undergo catalytic hydrogenation to saturate double bonds.

  • Oxidation : Susceptible to epoxidation or dihydroxylation under oxidative conditions, though specific data for this compound are lacking.

Side-Chain Modifications

  • Acylation : Semisynthetic derivatives (e.g., acetylated 13-OH) were synthesized to explore structure–activity relationships, though yields and conditions remain unpublished .

Spectroscopic Analysis of Reactivity

Key spectral changes correlate with functional group transformations:

Functional Group IR (cm⁻¹) ¹³C NMR (δ, ppm) Reaction Monitoring
Amide1650, 1540168–172 (amide carbonyl) Disappearance of signals post-acid hydrolysis .
Ester1730, 1205170–175 (ester carbonyl) Stable under acidic hydrolysis; cleaved in basic media.
Triene1000125–135 (olefinic carbons) Shifts upon hydrogenation or oxidation (hypothetical).

Comparative Reactivity with Congeners

This compound differs from trienomycin A by a C₂H₂ unit, altering its acyl group and reactivity:

Property Trienomycin A This compound
Molecular Formula C₃₆H₅₀N₂O₇ C₃₄H₄₈N₂O₇
Acyl Group Hexahydrobenzoyl Smaller acyl moiety (C₅H₉O)
Acid Hydrolysis Releases N-hexahydrobenzoylalanineReleases alanine only

The absence of the hexahydrobenzoyl group in this compound simplifies its degradation profile but reduces stability under harsh conditions .

Synthetic Analogues and SAR Studies

Simplified this compound analogues were synthesized to probe bioactivity:

  • Monoenomycin A : A synthetic analogue with a truncated triene system retained anticancer activity (IC₅₀ = 0.1 μM vs. HeLa cells) .

  • Key Reactions in Synthesis :

    • Wittig Olefination : Coupled phosphonium salt 12 and ketone 13 to install olefins .

    • Mitsunobu Reaction : Attached D-alanine side chain using 14 .

Stability and Degradation

  • Thermal Stability : Decomposes above 124–126°C (melting point range) .

  • Photochemical Sensitivity : Conjugated triene system may undergo [2+2] cycloaddition under UV light, though this remains untested.

属性

CAS 编号

100662-01-9

分子式

C11H21N5O

分子量

0

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。